molecular formula C13H14N2O3S B12184391 (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid

Cat. No.: B12184391
M. Wt: 278.33 g/mol
InChI Key: QMSBMUIOAYYEJQ-UHFFFAOYSA-N
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Description

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a cyclohepta-thieno-pyrimidine core, which is a fused ring system combining elements of cycloheptane, thiophene, and pyrimidine.

Preparation Methods

The synthesis of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting with a suitable thiophene derivative, the compound can be synthesized through a series of steps including halogenation, nucleophilic substitution, and cyclization reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid stands out due to its unique fused ring structure. Similar compounds include:

Biological Activity

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C15H18N4O3S
  • Molecular Weight : 334.39 g/mol
  • CAS Number : 1019015-12-3

Antibacterial Activity

The antibacterial properties of the compound have been evaluated against various bacterial strains. Studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial activity. For instance, compounds related to this structure were tested using the agar well diffusion method against Gram-positive and Gram-negative bacteria.

Summary of Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.31 mg/mL
Compound BStaphylococcus aureus0.0024 mg/mL

These findings suggest that modifications in the thieno-pyrimidine structure can enhance antibacterial efficacy, making them promising candidates for antibiotic development .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against MCF7 (breast cancer) and HCT-116 (colon cancer) cells.

Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)
Compound CMCF73.52
Compound DHCT-1165.60

These results indicate that the compound has potential as an anticancer agent, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through in vitro assays measuring cytokine production. The results demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.

Summary of Anti-inflammatory Activity

CompoundCytokine InhibitionConcentration Tested
Compound ETNF-alpha100 mM
Compound FIL-1beta100 mM

This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The synthesized compounds demonstrated varying levels of antibacterial and anticancer activities, underscoring the importance of structural modifications in enhancing efficacy .
  • Mechanistic Studies : Further research explored the mechanisms by which these compounds exert their biological effects. It was found that they may interfere with cellular pathways involved in inflammation and cancer cell proliferation .

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetic acid

InChI

InChI=1S/C13H14N2O3S/c16-10(17)6-15-7-14-12-11(13(15)18)8-4-2-1-3-5-9(8)19-12/h7H,1-6H2,(H,16,17)

InChI Key

QMSBMUIOAYYEJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)O

Origin of Product

United States

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